molecular formula C14H23ClN4 B8371907 6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine

6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine

Cat. No. B8371907
M. Wt: 282.81 g/mol
InChI Key: VIFJLLKYDCECIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C14H23ClN4 and its molecular weight is 282.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H23ClN4

Molecular Weight

282.81 g/mol

IUPAC Name

6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine

InChI

InChI=1S/C14H23ClN4/c1-13(2)8-10(9-14(3,4)18-13)19(5)12-7-6-11(15)16-17-12/h6-7,10,18H,8-9H2,1-5H3

InChI Key

VIFJLLKYDCECIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(C)C2=NN=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3,6-dichloropyridazine (4 g, 26.8 mmol) and N,2,2,6,6-pentamethylpiperidin-4-amine (7.32 g, 43.0 mmol) in a 300 mL round bottom flask was added butan-1-ol (67 mL) to give a colorless solution. The mixture was heated to 120° C. for 72 h. Butan-1-ol was removed using a rotary evaporator. The residue was partitioned between water and DCM, and the water layer was further extracted with DCM. The combined organic layers were washed with water and brine, dried over MgSO4, and concentrated in vacuo. The black crude material was stirred in small amount of EtOAc overnight, and the resulting off-white solid was collected to provide 6-chloro-N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazin-3-amine, Intermediate 1-1 (4.18 g, 14.78 mmol, 55.0% yield). LCMS Rt=0.8 min (condition B), MS (M+1)=283.5. 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.40 (d, J=9.60 Hz, 1H), 7.14 (d, J=9.60 Hz, 1H), 4.96-5.13 (m, 1H), 2.93 (s, 3H), 1.59-1.68 (m, 2H), 1.51 (t, J=12.38 Hz, 2H), 1.20 (s, 6H), 1.33 (s, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One

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